

Technical Support Center: PF-06835919 In Vivo Delivery

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Compound of Interest		
Compound Name:	PF-06835919	
Cat. No.:	B610014	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of **PF-06835919**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-06835919?

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism.[1][2] It blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic effects of excessive fructose consumption, such as increased fat production in the liver.[3] There are two isoforms of KHK, KHK-C and KHK-A, and **PF-06835919** inhibits both with high potency.[1]

Q2: What are the main challenges in the in vivo delivery of **PF-06835919**?

Like many small molecule inhibitors, the primary challenges with **PF-06835919** for in vivo studies can include:

- Low aqueous solubility: As a hydrophobic molecule, achieving a stable and homogenous formulation for administration can be difficult.
- Vehicle selection: Identifying a suitable vehicle that ensures solubility, stability, and minimizes toxicity is crucial for reliable experimental outcomes.



- Pharmacokinetics: The compound exhibits a short half-life in some preclinical species,
 necessitating a well-designed dosing regimen to maintain adequate exposure.[2]
- Metabolism and clearance: PF-06835919 is metabolized by cytochrome P450 enzymes and
 is a substrate for hepatic uptake transporters, which can influence its bioavailability and
 tissue distribution.[1][3]

Q3: What are the known off-target effects or toxicities of **PF-06835919**?

Preclinical and clinical studies have shown that **PF-06835919** is generally well-tolerated.[2][4] [5] Toxicological investigations in rats and dogs did not reveal any development-limiting effects. [2] While in vitro studies initially suggested a potential for **PF-06835919** to induce CYP3A4, a follow-up clinical study demonstrated this to be a false positive, and it is not considered a CYP3A4 inducer in vivo.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with **PF-06835919**.

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Problem	Potential Cause	Recommended Solution
Precipitation of PF-06835919 in the dosing vehicle	- Low solubility in the chosen vehicle Incorrect preparation method.	- Use a co-solvent system such as DMSO and PEG300 Prepare a suspension in a vehicle like methylcellulose. Ensure proper homogenization before each administration Gently warm the formulation to aid dissolution, but be cautious of compound stability at elevated temperatures.
High viscosity of the formulation, making oral gavage difficult	- High concentration of viscous components like PEG or suspending agents.	- Gently warm the formulation to 37°C to reduce viscosity before administration Use a gavage needle with a wider gauge Optimize the concentration of the viscous agent to the minimum required for a stable formulation.
High variability in plasma concentrations between animals	- Inconsistent oral gavage technique Formulation instability leading to inconsistent dosing Differences in food intake among animals affecting absorption.	- Ensure all personnel are thoroughly trained in proper oral gavage technique Prepare fresh formulations daily and ensure they are homogenous before each administration Standardize the fasting and feeding schedule for the animals in the study.
Sub-optimal therapeutic effect despite correct dosage	- Inadequate plasma exposure due to rapid metabolism or clearance.	- Consider twice-daily dosing to maintain adequate exposure, as has been done in some preclinical studies.[2]- Evaluate the pharmacokinetic profile in your specific animal



model to optimize the dosing regimen.

Quantitative Data Summary

The following tables summarize key quantitative data for PF-06835919 from preclinical studies.

Table 1: In Vitro Potency of PF-06835919

Target	IC50 (nM)
KHK-C	8.4[1]
KHK-A	66[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-06835919 (Intravenous Dosing)

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)
Rat	0.4 - 1.3[1]	0.17 - 0.38[1]
Dog	0.4 - 1.3[1]	0.17 - 0.38[1]
Monkey	0.4 - 1.3[1]	0.17 - 0.38[1]

Table 3: Unbound Liver-to-Plasma Ratio (Kpuu) of PF-06835919

Species	In Vitro (Hepatocytes)	In Vivo (Intravenous Dosing)
Rat	~4[1]	2.5[1]
Monkey	N/A	15[1]
Human	~10[1]	N/A

Experimental Protocols

Formulation Protocol for Oral Administration in Mice

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This protocol is based on a study where **PF-06835919** was administered orally to mice.[6]

Materials:

- PF-06835919
- Methylcellulose
- Sterile water for injection
- · Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Analytical balance
- · Volumetric flasks and pipettes

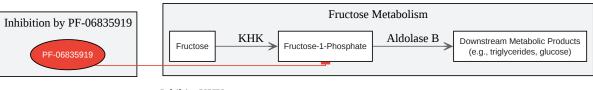
Procedure:

- Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring continuously. Leave the solution to stir overnight at 4°C to ensure complete dissolution.
- Compound Weighing: Accurately weigh the required amount of PF-06835919 based on the desired dose and the number of animals.
- Suspension Preparation:
 - Levigate the weighed PF-06835919 powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
 - Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.
 - Use a homogenizer or sonicator to ensure a uniform and fine suspension.
- Administration:



- Before each administration, thoroughly vortex the suspension to ensure homogeneity.
- Administer the formulation to mice via oral gavage at the calculated volume. A common dosing volume is 10 mL/kg.
- In some studies, a twice-daily dosing regimen of 15 mg/kg has been used to ensure adequate exposure.[6]

Visualizations

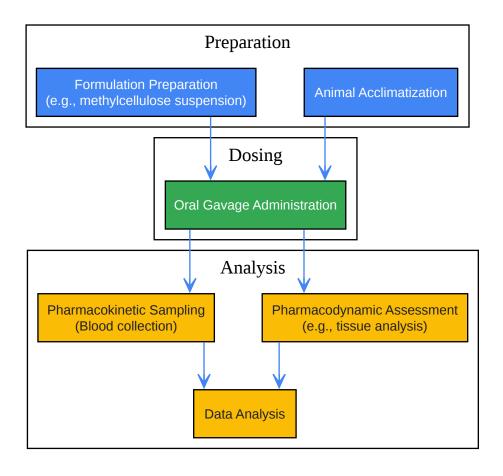


Inhibits KHK

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Caption: Mechanism of action of **PF-06835919** in the fructose metabolism pathway.

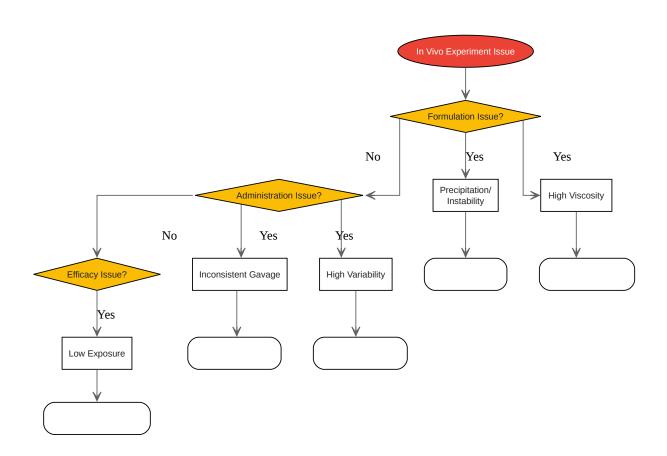




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Caption: General experimental workflow for in vivo studies with PF-06835919.





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Caption: Troubleshooting decision tree for **PF-06835919** in vivo experiments.

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